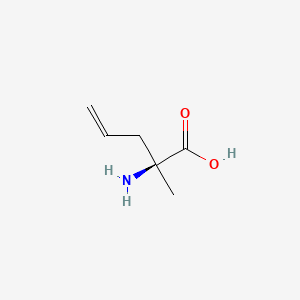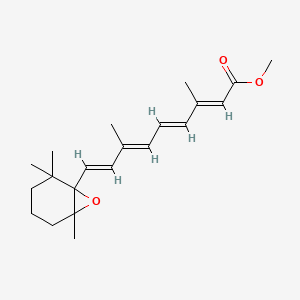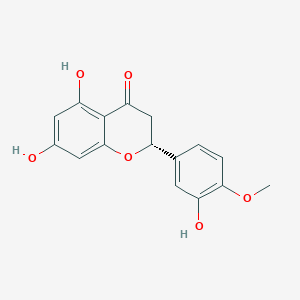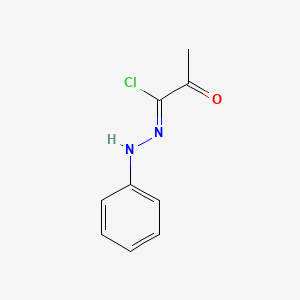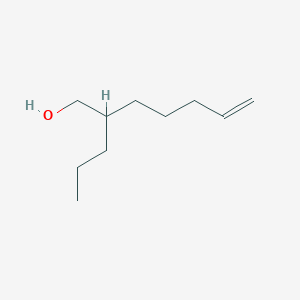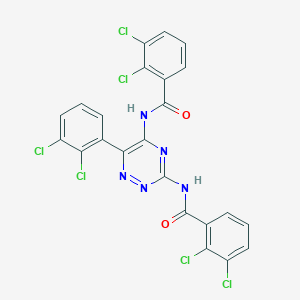
Lamotrigine impurity H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Lamotrigine involves multiple steps, starting from 2,3-dichlorotoluene, which is oxidized and then subjected to reactions leading to the formation of 2,3-dichlorobenzoyl cyanide. This intermediate reacts with aminoguanidine bicarbonate and undergoes cyclization, yielding Lamotrigine with an overall yield of about 12% (Lin Yuan, 2006). The formation of Impurity H and other impurities can occur at different stages of this synthesis process due to variations in reaction conditions or the presence of additional reactants.
Molecular Structure Analysis
Lamotrigine and its impurities, including Impurity H, have distinct molecular structures that can be analyzed through various spectroscopic methods. The detailed molecular structure of Lamotrigine Impurity H is not explicitly mentioned in the provided studies, but understanding the structure of Lamotrigine itself and common impurities can be achieved through advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions and Properties
Impurity H, like Lamotrigine, may participate in chemical reactions depending on its specific functional groups. Lamotrigine's ability to inhibit monoamine uptake in vitro suggests interactions with biological molecules, a property that could be shared or altered in its impurities depending on their structure (E. Southam, D. Kirkby, G. Higgins, R. Hagan, 1998).
Physical Properties Analysis
The physical properties of Lamotrigine Impurity H, such as solubility, melting point, and stability, are essential for its identification and quantification. These properties can be determined through various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been utilized to detect impurities at sub-ppm levels (D. Carrier, C. Eckers, J. Wolff, 2008).
Chemical Properties Analysis
Understanding the chemical properties of Lamotrigine Impurity H, such as its reactivity, stability under various conditions, and potential for forming derivatives, is crucial for its management and control during the manufacturing process. Analytical methods like HPLC and spectrophotometry have been developed for the determination of Lamotrigine in the presence of its impurities, indicating the importance of chemical properties analysis in quality control (N. Youssef, E. Taha, 2007).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Efficacy in Epilepsy
Lamotrigine's efficacy in epilepsy management is well-documented, highlighting its mechanism of action in inhibiting the release of excitatory neurotransmitters and stabilizing neuronal membranes. Studies have shown lamotrigine's effectiveness as both monotherapy and adjunctive therapy in treating resistant partial seizures and secondarily generalized tonic-clonic seizures. The broad-spectrum efficacy of lamotrigine against various seizure types, including Lennox-Gastaut syndrome and absence seizures, marks its importance in epilepsy treatment (Goa, Ross, & Chrisp, 1993; Hyunmi Choi & M. Morrell, 2003).
Efficacy in Neuropathic Pain Management
Lamotrigine has shown promise in the treatment of neuropathic pain, a condition often resistant to conventional pain management strategies. Its mechanism, potentially involving the modulation of voltage-sensitive sodium channels and inhibition of glutamate release, suggests a role for lamotrigine in alleviating painful neuropathic conditions (McCleane, 2000).
Impact on Cognitive and Behavioral Functions
Research into lamotrigine's neurophysiologic and neuropsychologic profiles indicates it does not adversely affect cognitive functions or evoked responses, contrasting with some antiepileptic drugs that can impair cognitive performance. This aspect underscores its suitability for long-term use in epilepsy and mood disorders, where cognitive function preservation is crucial (Marciani, Spanedda, & Mattia, 1999).
Role in Bipolar Disorder Management
The mood-stabilizing effects of lamotrigine are particularly notable in bipolar disorder treatment. Lamotrigine is effective in preventing mood relapses and has been investigated for its utility in bipolar depression and as a potential option for maintenance therapy. The evidence points towards its efficacy in the prevention of depressive episodes, highlighting its unique position in the management of bipolar disorder (Bowden et al., 2004; Ng, Hallam, Lucas, & Berk, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAPUQPXJNKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl6N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamotrigine impurity H | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
